molecular formula C35H68O5 B135180 1,2-Dipalmitoyl-sn-glycerol CAS No. 30334-71-5

1,2-Dipalmitoyl-sn-glycerol

Cat. No. B135180
CAS RN: 30334-71-5
M. Wt: 568.9 g/mol
InChI Key: JEJLGIQLPYYGEE-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dipalmitoyl-sn-glycerol (1,2-DPG) is a molecule of interest due to its relevance in various fields such as food science and lipid chemistry. It is a type of triacylglycerol (TAG) that contains two palmitic acid chains esterified to the first and second hydroxyl groups of glycerol. The third position can be occupied by various other fatty acids or functional groups, leading to different physical and chemical properties .

Synthesis Analysis

The synthesis of 1,2-DPG and its derivatives has been explored in several studies. For instance, the synthesis of 1,3-oleoyl-2-palmitoylglycerol (OPO), a structured triglyceride important in infant nutrition, involves a two-step process using sn1,3-regiospecific lipases. The process starts with the alcoholysis of tripalmitin to yield 2-monopalmitin, followed by esterification with oleic acid to form OPO . Another study describes the enzymatic cleavage of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine to produce 1,2-dipalmitoyl-sn-glycero-3-phosphoric acid, highlighting the versatility of enzymatic methods in synthesizing lipid derivatives .

Molecular Structure Analysis

The molecular structure of 1,2-DPG has been determined through various crystallographic studies. For example, the beta' polymorph of 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM) has been resolved, revealing details about the glycerol conformations and the packing of fatty acid chains . Similarly, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol has been elucidated, showing a trilayer arrangement with a bilayer of palmitate chains and an interdigitated monolayer of acetates .

Chemical Reactions Analysis

The acyl migration of 1,2-DPG to 1,3-dipalmitoylglycerol (1,3-DPG) has been studied under various conditions, demonstrating that the equilibrium and rate of isomerization can be influenced by factors such as temperature, solvent, and the presence of other lipids . This acyl migration is a key reaction in the study of lipid rearrangements and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-DPG and its derivatives are influenced by the molecular structure and the nature of the third acyl chain. The polymorphic behavior of 1,2-DPG has been extensively studied, showing that different polymorphs exhibit distinct packing arrangements and stability . Surface properties of 1,2-DPG derivatives have also been investigated, revealing how the length of the third acyl chain affects properties like surface melting temperatures and equilibrium spreading pressures . Additionally, the binary phase behavior of TAGs with different acyl chain positions has been analyzed, providing insights into melting and crystallization behaviors, as well as microstructure formation .

Scientific Research Applications

Application 1: Drug Delivery Systems

  • Summary of Application: DPPG is used in the creation of hybrid liposomes, which are potential nanovesicles for drug delivery . It’s also used in the development of devices based on immobilized but intact small unilamellar lipid vesicles (SUVs) on sensor surfaces .
  • Methods of Application: Hybrid membranes composed of DPPG, cholesterol, and octyl-β-D-glucopyranoside (OGP) are investigated for their biophysical properties . For the second application, liposomes of DPPG are adsorbed onto a rough surface prepared by polyelectrolyte layer-by-layer films .
  • Results or Outcomes: Lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage . The liposomes dispersed in the liquid phase are generally adsorbed intact onto the cushion surface .

Application 2: Protein Kinase C Activation

  • Summary of Application: DPPG is involved in the activation of Protein Kinase C (PKC), a key regulator of signal transduction, cellular regulation, and tumor promotion .
  • Methods of Application: 1,2-Diacylglycerols (DAGs), including DPPG, are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C .
  • Results or Outcomes: The activation of PKC by DPPG and other DAGs is a crucial part of many cellular processes .

Application 3: Liposomal Gel Formulations

  • Summary of Application: DPPG is used in the development of liposomal gel formulations for topical drug delivery . These formulations are particularly useful in dermatology due to their moisturizing and restorative characteristics .
  • Methods of Application: A liposome composed of DPPG is synthesized using the thin film hydration process and subsequently integrated into a carbopol gel . Two different types of drugs, namely hydrophilic (specifically diphenhydramine hydrochloride) and hydrophobic (namely curcumin), are incorporated inside these formulations .
  • Results or Outcomes: The liposomal gel containing diphenhydramine hydrochloride and curcumin demonstrated a reduced release rate compared to the plain liposomal gel, spanning a duration of 48 hours . This suggests the potential for the utilization of liposomal gels as a sustained delivery system .

Application 4: Growth Promotion of Frankia Bacteria

  • Summary of Application: DPPG promotes the exponential growth of Frankia, a type of Gram-positive bacteria .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The use of DPPG resulted in a 15% increase in the growth of Frankia bacteria when used at a concentration of 25 μM .

Application 5: Diacylglycerol O-Acyltransferase 1 (DGAT1) Enzyme Assay

  • Summary of Application: DPPG is used as a diacyl-glycerol source in diacylglycerol O-acyltransferase 1 (DGAT1) enzyme assays in human leukemic K562 cells and in Golgi-like liposomes reconstitution .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The use of DPPG in DGAT1 enzyme assays is a crucial part of many biochemical processes .

Application 6: Liposome Layer Adsorption on Rough Surfaces

  • Summary of Application: DPPG is used in the investigation of the adsorption of liposomes onto rough surfaces . This is fundamental for the development of devices based on immobilized but intact small unilamellar lipid vesicles (SUVs) on sensor surfaces .
  • Methods of Application: Liposomes of DPPG are adsorbed onto a rough surface prepared by polyelectrolyte layer-by-layer films . Neutron reflectivity measurements performed at the solid/D2O interface allow for the determination of the thickness of the adsorbed structures .
  • Results or Outcomes: The liposomes dispersed in the liquid phase are generally adsorbed intact onto the cushion surface . Liposome flattening is observed and justified by the attractive electrostatic interactions occurring between the negatively charged lipid liposomes and the outermost, positively charged polyelectrolyte layer of the cushion .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Current research on 1,2-Dipalmitoyl-sn-glycerol is limited . Therefore, future research directions for 1,2-Dipalmitoyl-sn-glycerol could include studying its relationship with membrane structure and protein kinase C activity , and its potential applications in the field of phospholipid metabolism .

properties

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001036210
Record name 1,2-Dipalmitoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(16:0/16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dipalmitoyl-sn-glycerol

CAS RN

30334-71-5
Record name 1,2-Dipalmitoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30334-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dipalmitoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001036210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1,2-Dipalmitoyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1,2-Dipalmitoyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,2-Dipalmitoyl-sn-glycerol
Reactant of Route 6
1,2-Dipalmitoyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.